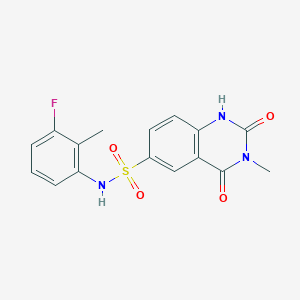
N-(3-fluoro-2-methylphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a long name. Let’s break it down:
- The core structure is a tetrahydroquinazoline , which consists of a quinazoline ring system (a bicyclic aromatic ring) with two additional hydrogen atoms.
- The compound contains a sulfonamide group (SO₂NH₂) attached to the quinazoline ring.
- The substituents include a 3-fluoro-2-methylphenyl group and a 3-methyl group.
- Overall, it combines features from quinazolines, sulfonamides, and aromatic fluorine-substituted rings.
- Researchers have explored its potential as a drug candidate due to its unique structure.
Preparation Methods
- Synthetic routes for this compound involve multistep reactions.
- One approach is to start with a suitable precursor (such as 3-fluoroaniline) and then introduce the necessary functional groups.
- Industrial production methods may vary, but they typically involve efficient and scalable processes.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction of the quinazoline ring could lead to different derivatives.
Substitution: Substituents can be modified via nucleophilic substitution reactions.
Common Reagents: Reagents like boronic acids (e.g., phenylboronic acid) and transition metal catalysts are often used.
Major Products: These reactions can yield various derivatives, each with distinct properties.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy or other diseases.
Biology: It might serve as a probe to study specific biological pathways.
Industry: Applications in materials science or catalysis are also possible.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other quinazolines, sulfonamides, and fluorinated aromatic derivatives.
- Its uniqueness lies in the combination of these features.
Properties
Molecular Formula |
C16H14FN3O4S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-3-methyl-2,4-dioxo-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C16H14FN3O4S/c1-9-12(17)4-3-5-13(9)19-25(23,24)10-6-7-14-11(8-10)15(21)20(2)16(22)18-14/h3-8,19H,1-2H3,(H,18,22) |
InChI Key |
IUNUVTAHZOMWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N(C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-Chloroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide](/img/structure/B11469624.png)
![Methyl 3-{2-[(cyclopentylcarbonyl)amino]ethoxy}benzoate](/img/structure/B11469629.png)
![Ethyl 4-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate](/img/structure/B11469641.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11469643.png)

![5-{5-[(3-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pentan-1-amine](/img/structure/B11469675.png)
phenyl]methyl})amine](/img/structure/B11469677.png)
![2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B11469679.png)
![7-(2,4-difluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11469686.png)

![5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11469709.png)
![methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11469715.png)
![2-[(naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11469725.png)
![4-{[(3-Chloro-4-hydroxy-5-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B11469733.png)
